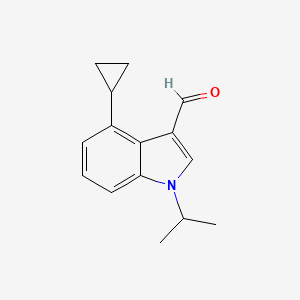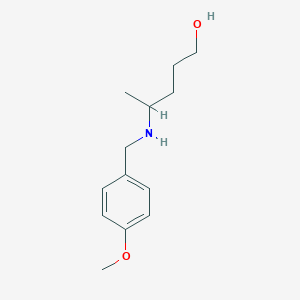
4-((4-Methoxybenzyl)amino)pentan-1-ol
Overview
Description
“4-((4-Methoxybenzyl)amino)pentan-1-ol” is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 .
Molecular Structure Analysis
The molecular structure of “4-((4-Methoxybenzyl)amino)pentan-1-ol” is represented by the formula C13H21NO2 .Physical And Chemical Properties Analysis
The boiling point of “4-((4-Methoxybenzyl)amino)pentan-1-ol” is predicted to be 347.5±27.0 °C and its density is predicted to be 1.019±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 15.12±0.10 .Scientific Research Applications
Synthesis and Characterization in Polymer Science
A pH-responsive diblock copolymer, featuring a cadaverine side group linked to a 4-(vinylbenzyl)pentane-1,5-diamine dihydrochloride monomer, showcases the compound's relevance in the creation of smart materials. These polymers demonstrate significant changes in hydrophilicity with pH variation, highlighting potential applications in drug delivery systems and gene therapy due to their DNA transfection capabilities (Wang et al., 2012).
Natural Product Chemistry
The isolation of novel 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata Blume elucidates the compound's role in natural product chemistry. Such derivatives, featuring a 4-hydroxybenzyl unit, exhibit biological activity, including the inhibition of lipid peroxidation, suggesting potential pharmacological benefits and adding to the chemical diversity found in natural products (Guo et al., 2015).
Corrosion Inhibition
Diquaternary Schiff dibases, including derivatives structurally related to 4-((4-Methoxybenzyl)amino)pentan-1-ol, have demonstrated efficacy as corrosion inhibitors for carbon steel in acidic environments. Their ability to form protective layers through adsorption highlights the compound's utility in materials science and engineering, offering insights into novel corrosion protection strategies (Negm et al., 2012).
Liquid Crystal Research
Methylene-linked liquid crystal dimers, with structural features akin to 4-((4-Methoxybenzyl)amino)pentan-1-ol, exhibit unique transitional properties such as the twist-bend nematic phase. This research opens new avenues in the field of liquid crystals, suggesting potential applications in advanced display technologies and optical devices (Henderson & Imrie, 2011).
Anticancer Activity
Organotin(IV) complexes derived from amino acetate functionalized Schiff bases, structurally related to 4-((4-Methoxybenzyl)amino)pentan-1-ol, have been synthesized and evaluated for their anticancer properties. These complexes have shown promising cytotoxicity against various human tumor cell lines, highlighting the potential for the development of new anticancer drugs (Basu Baul et al., 2009).
properties
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-11(4-3-9-15)14-10-12-5-7-13(16-2)8-6-12/h5-8,11,14-15H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICZGOMXMGCDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methoxybenzyl)amino)pentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




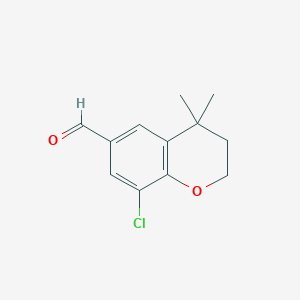

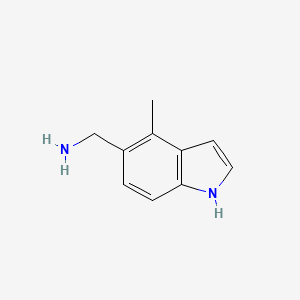


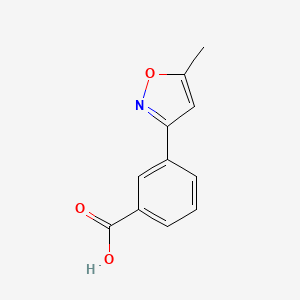
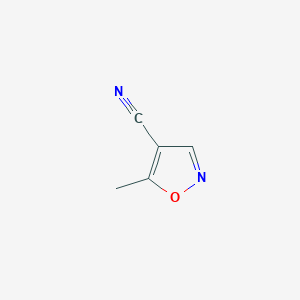
![7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432312.png)
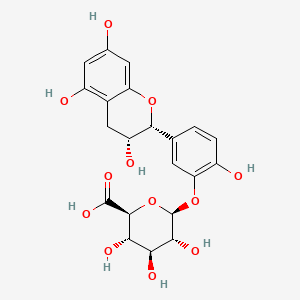
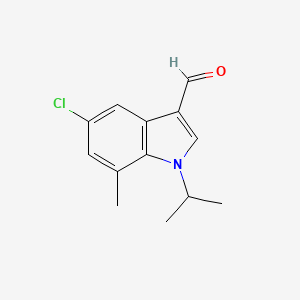
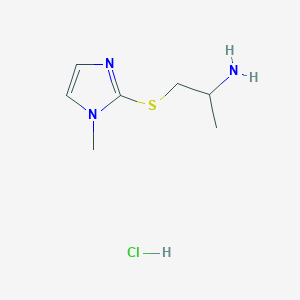
![Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B1432320.png)
